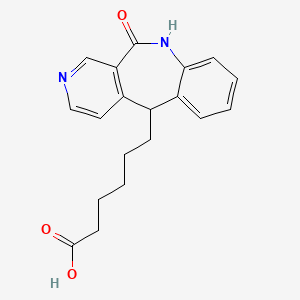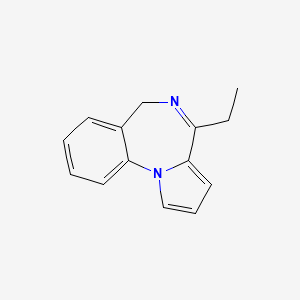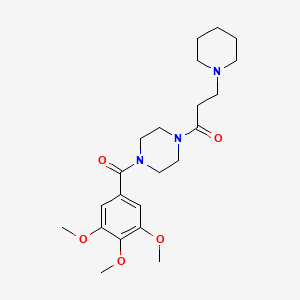
N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (alpha)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a hydroxy group, and an iodide ion, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) typically involves multiple steps, starting from basic organic precursors. One common synthetic route includes the methylation of xylopinine followed by hydroxylation and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the methylation step might use methyl iodide in the presence of a base like potassium carbonate, while the hydroxylation could involve the use of hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality.
化学反应分析
Types of Reactions
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-Methyl (±)-13-alpha-ketoxylopinine, while substitution could produce N-Methyl (±)-13-alpha-hydroxyxylopinine chloride.
科学研究应用
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism by which N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) can be compared with other similar compounds, such as:
N-Methyl-13-alpha-hydroxyxylopinine chloride: Similar in structure but with a chloride ion instead of an iodide ion.
N-Methyl-13-alpha-hydroxyxylopinine bromide: Contains a bromide ion, which may alter its chemical reactivity and biological activity.
The uniqueness of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
120021-24-1 |
|---|---|
分子式 |
C22H28INO5 |
分子量 |
513.4 g/mol |
IUPAC 名称 |
(13R,13aS)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide |
InChI |
InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m0./s1 |
InChI 键 |
ANXDBALJIGZCGD-DWBMBBFHSA-M |
手性 SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@H]1[C@@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
规范 SMILES |
C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)








![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)

